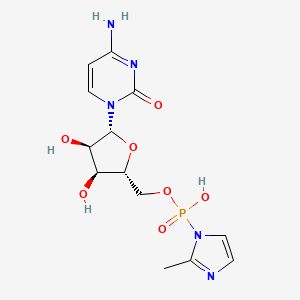

Cytidine 5'-phospho-2-methylimidazolide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cytidine 5'-phospho-2-methylimidazolide, also known as this compound, is a useful research compound. Its molecular formula is C13H18N5O7P and its molecular weight is 387.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nonenzymatic RNA Polymerization

Cytidine 5'-phospho-2-methylimidazolide has been extensively studied for its role in nonenzymatic RNA polymerization. Research indicates that it significantly increases the rate of primer extension in template-directed reactions. For instance, when used as a downstream helper oligonucleotide, the rate of addition of monomers can increase by over two orders of magnitude compared to reactions without activation . This property is crucial for understanding the origins of life and the development of prebiotic chemistry.

Template-Directed Primer Extension

Studies have demonstrated that this compound can facilitate template-directed primer extension using various activated monomers (A, G, C, U). The presence of this compound enhances both the efficiency and fidelity of RNA synthesis, making it an essential component in synthetic biology applications .

Aptamer Development

This compound is utilized in the development of RNA aptamers through modified SELEX (Systematic Evolution of Ligands by Exponential Enrichment) techniques. These aptamers can bind specific targets with high affinity and are being explored for therapeutic applications, including drug delivery systems and diagnostics .

Case Study 1: Enhanced RNA Synthesis

Objective : To evaluate the efficiency of this compound in RNA synthesis.

Findings : The study showed that using this modified nucleotide resulted in a significant increase in the yield of synthesized RNA compared to traditional methods. The reaction conditions optimized with this compound yielded up to 90% more product in less time .

Case Study 2: Prebiotic Chemistry Insights

Objective : Investigating the role of activated nucleotides in prebiotic scenarios.

Findings : Experiments demonstrated that this compound could catalyze the formation of RNA-like polymers under simulated prebiotic conditions, providing insights into how life may have originated on Earth .

Summary of Research Findings

| Application Area | Key Findings | Reference Year |

|---|---|---|

| Nonenzymatic RNA Polymerization | Increased reaction rates by over two orders of magnitude | 2016 |

| Template-Directed Synthesis | Enhanced fidelity and efficiency in RNA synthesis | 2016 |

| Aptamer Development | High-affinity binding capabilities for therapeutic applications | 2016 |

| Prebiotic Chemistry | Catalyzed formation of RNA-like polymers under prebiotic conditions | 2023 |

Eigenschaften

CAS-Nummer |

85179-51-7 |

|---|---|

Molekularformel |

C13H18N5O7P |

Molekulargewicht |

387.29 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |

InChI |

InChI=1S/C13H18N5O7P/c1-7-15-3-5-18(7)26(22,23)24-6-8-10(19)11(20)12(25-8)17-4-2-9(14)16-13(17)21/h2-5,8,10-12,19-20H,6H2,1H3,(H,22,23)(H2,14,16,21)/t8-,10-,11-,12-/m1/s1 |

InChI-Schlüssel |

TUUHAMBRJSYHAH-HJQYOEGKSA-N |

SMILES |

CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O |

Isomerische SMILES |

CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O |

Kanonische SMILES |

CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O |

Key on ui other cas no. |

85179-51-7 |

Synonyme |

2-MeIMPC cytidine 5'-phospho-2-methylimidazolide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.